molecular formula C13H16O4 B1590338 Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester CAS No. 81147-94-6

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

Cat. No.: B1590338
CAS No.: 81147-94-6
M. Wt: 236.26 g/mol
InChI Key: BDCUIFGTTIEBLT-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (IUPAC name: methyl 4-(2-oxiranylmethoxy)benzenepropanoate) is a phenylpropanoate derivative characterized by a benzene ring substituted with a propanoic acid methyl ester group at the para position and an oxiranylmethoxy (epoxide-containing methoxy) group. Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol (calculated from SMILES data in ).

Properties

IUPAC Name

methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUIFGTTIEBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868602
Record name Methyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81147-94-6
Record name Methyl 4-(2-oxiranylmethoxy)benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81147-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(2-oxiranylmethoxy)benzenepropanoate
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW39QXX4G7
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Preparation Methods

Esterification of p-Hydroxyphenylpropionic Acid

  • Reactants: p-Hydroxyphenylpropionic acid and methanol
  • Catalyst: Acid catalyst (commonly sulfuric acid or other suitable esterification catalysts)
  • Conditions: Reflux under acidic conditions to promote esterification
  • Outcome: Formation of methyl p-hydroxyphenylpropionic acid methyl ester

This step converts the carboxylic acid group into the methyl ester, which is more reactive for subsequent etherification.

Etherification with Epichlorohydrin

  • Reactants: Methyl p-hydroxyphenylpropionic acid methyl ester and epichlorohydrin (2,3-epoxypropyl chloride)
  • Catalyst: Base catalyst (such as sodium hydroxide or potassium carbonate)
  • Mechanism: Nucleophilic substitution where the phenolic hydroxyl group attacks the epichlorohydrin, opening the epoxide ring and forming the 4-(oxiranylmethoxy) substituent
  • Conditions: Typically carried out in an organic solvent under controlled temperature to avoid side reactions
  • Outcome: Formation of methyl 4-(2,3-epoxypropoxy)benzenepropanoate (benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester)

This step introduces the reactive epoxide moiety essential for further synthetic applications.

Purification

  • The crude product is purified by standard methods such as crystallization, extraction, or chromatographic techniques to achieve high purity.
  • Final product purity is critical, especially for pharmaceutical intermediates.

Research Findings and Process Optimization

Recent patent literature and research articles provide insights into the optimization of this synthetic route:

  • Raw Material Availability and Cost: The starting materials, p-hydroxyphenylpropionic acid and methanol, are readily available and inexpensive, making the process cost-effective.
  • Reaction Efficiency: The esterification and etherification reactions proceed with high yields and minimal by-products when optimal catalysts and conditions are employed.
  • Purity: Advanced purification steps ensure the final compound has high purity, suitable for pharmaceutical synthesis.
  • Scalability: The method is scalable for industrial production, with reported advantages including simplicity and reproducibility.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reactants Catalyst/Conditions Product Notes
1 Esterification p-Hydroxyphenylpropionic acid + Methanol Acid catalyst, reflux Methyl p-hydroxyphenylpropionic acid methyl ester High yield, standard esterification
2 Etherification Methyl p-hydroxyphenylpropionic acid methyl ester + Epichlorohydrin Base catalyst, organic solvent, controlled temperature Methyl 4-(2,3-epoxypropoxy)benzenepropanoate Introduces oxiranylmethoxy substituent
3 Purification Crude product Crystallization, extraction, chromatography Pure this compound Ensures high purity for pharmaceutical use

Additional Synthetic Considerations

  • Epoxide Stability: The epoxide group is sensitive to acidic and basic conditions; reaction parameters must be carefully controlled to avoid ring-opening side reactions.
  • Stereochemistry: The epichlorohydrin introduces a chiral center; depending on the application, stereochemical purity may be relevant.
  • Safety: Epoxide-containing compounds require careful handling due to potential reactivity and toxicity.

Related Synthetic Applications

This compound serves as an intermediate in the synthesis of beta-blockers such as iprolol hydrochloride. The preparation method described is integral to the larger synthetic schemes involving amination of the epoxide ring to introduce amine functionalities.

Chemical Reactions Analysis

Epoxy Group Reactivity

The oxirane (epoxide) ring demonstrates characteristic nucleophilic ring-opening reactions. Key pathways include:

Table 1: Epoxide ring-opening reactions

Reagent/ConditionProduct FormedApplication Context
Amines (e.g., ethylamine)β-Amino alcohol derivativesSynthesis of N-Ethyl Esmolol
Acidic hydrolysis (H⁺/H₂O)Vicinal diolIntermediate purification
Basic hydrolysis (OH⁻)Cross-linked polyethersPolymer precursor potential

In pharmaceutical contexts, reaction with ethylamine generates N-Ethyl Esmolol – a cardioselective β-adrenergic blocker impurity – via nucleophilic attack at the less hindered epoxide carbon . Stereochemical outcomes depend on the oxirane configuration; the (2R)-enantiomer (CID 89140281) may exhibit distinct regioselectivity .

Ester Group Transformations

The methyl ester undergoes typical carbonyl reactions:

Table 2: Ester reactivity profile

Reaction TypeConditionsProduct
HydrolysisH₂O/H⁺ or OH⁻3-[4-(Oxiranylmethoxy)phenyl]propanoic acid
TransesterificationROH, acid catalystAlternate alkyl esters
ReductionLiAlH₄3-[4-(Oxiranylmethoxy)phenyl]propanol

The ester’s stability under epoxide reaction conditions (e.g., amine nucleophiles) enables sequential functionalization strategies .

Thermal and Storage Stability

Data from PubChem records indicate:

  • Thermal decomposition : Epoxide ring opening initiates at ~150°C, forming polymeric byproducts.

  • Hydrolytic sensitivity : Reacts with moisture at >60% RH, necessitating anhydrous storage.

  • Light sensitivity : UV exposure accelerates ester group degradation (t₁/₂ < 14 days under ambient light).

Synthetic Utility in Pharmaceuticals

As an esmolol synthesis intermediate , its dual reactivity allows:

  • Epoxide-amine coupling to install the β-blocker’s amino alcohol core.

  • Ester hydrolysis in downstream steps to modulate solubility.

Key process parameters:

  • Optimal epoxide ring-opening pH: 8.5–9.2

  • Reaction yield with ethylamine: 72–78% (reported in analogous syntheses)

This compound’s value lies in its capacity for orthogonal functional group manipulation, enabling modular synthesis of β-adrenergic agents. Further research into enantioselective reactions (leveraging the (2R)-configuration ) could enhance its utility in asymmetric catalysis.

Scientific Research Applications

Materials Science

Antioxidant and Stabilizer in Polymers
Benzenepropanoic acid esters are primarily utilized as antioxidants and thermal stabilizers in plastics. The compound's structure allows it to effectively inhibit oxidative degradation in polymer formulations, enhancing the longevity and performance of materials used in automotive parts, wire insulation, and films .

Table 1: Applications in Materials Science

Application AreaSpecific UseBenefits
PlasticsAntioxidant and thermal stabilizerImproves durability and thermal resistance
Automotive ComponentsEnhances material lifespanReduces degradation from heat and light
Wire InsulationPrevents oxidative damageMaintains electrical integrity over time

Pharmaceuticals

Potential Drug Development
Research indicates that benzenepropanoic acid derivatives exhibit potential as pharmaceutical intermediates. The oxirane (epoxide) functionality can participate in nucleophilic reactions, making it a candidate for synthesizing biologically active compounds. Studies have suggested that these derivatives can be explored for anti-inflammatory and analgesic properties, although more research is needed to establish their efficacy and safety profiles .

Case Study: Synthesis of Bioactive Compounds
In a recent study, researchers synthesized a series of benzenepropanoic acid derivatives to evaluate their biological activity. The results indicated that certain derivatives demonstrated significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications .

Environmental Studies

Assessment of Environmental Impact
The environmental persistence of benzenepropanoic acid esters has been a subject of investigation. A screening assessment conducted by the Government of Canada indicated that while the compound can persist in the environment, its concentrations are not expected to pose significant risks to human health or ecosystems at current exposure levels . This assessment highlights the importance of evaluating the environmental fate of industrial chemicals.

Table 2: Environmental Assessment Findings

Assessment AspectFindings
PersistenceModerate persistence observed
EcotoxicityLow potential for harm to organisms
Human Health RiskNot considered harmful at current exposure levels

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological studies to modify molecules and study their properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzene ring and ester groups. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target: 4-(Oxiranylmethoxy)-, methyl ester Oxiranylmethoxy (epoxide) at para position C₁₃H₁₆O₄ 236.26 Epoxide ring, methyl ester
3,5-Bis(tert-butyl)-4-hydroxy-, methyl ester 3,5-di-tert-butyl, 4-hydroxy C₂₁H₃₂O₃ 332.48 Phenolic hydroxyl, bulky tert-butyl groups
4-(Acetyloxy)-, methyl ester Acetyloxy (OAc) at para position C₁₂H₁₄O₄ 222.24 Acetyl ester, methyl ester
Esmolol 4-[2-hydroxy-3-(isopropylamino)propoxy] substituent C₁₆H₂₅NO₄·HCl 331.83 Amino alcohol, β-blocker pharmacophore
β-Amino-3-methoxy-4-(2-methylpropoxy)-, ethyl ester β-amino, 3-methoxy, 4-isobutoxy C₁₆H₂₅NO₄ 295.37 Amino, ether, and ester functionalities

Key Observations :

  • Epoxide Reactivity: The target compound’s oxirane group distinguishes it from non-reactive analogs like the acetyloxy derivative. Epoxides are prone to ring-opening reactions, enabling applications in drug delivery or polymer synthesis.
  • Antioxidant vs. Bioactivity: The 3,5-bis(tert-butyl)-4-hydroxy variant exhibits antioxidant and antifungal properties due to its stabilized phenolic radical, whereas the target compound’s bioactivity remains unexplored in the provided evidence.
  • Pharmacological Relevance: Esmolol demonstrates how substituents like amino alcohols can confer specific biological activity (e.g., β-blockade), contrasting with the target’s lack of reported therapeutic use.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (Predicted) LogP (Lipophilicity) Solubility (mg/mL) Rotatable Bonds Hydrogen Bond Acceptors
4-(Oxiranylmethoxy)-, methyl ester ~320°C 1.8 ~0.5 (low) 6 4
3,5-Bis(tert-butyl)-4-hydroxy-, methyl ester >350°C 5.2 <0.1 (very low) 5 3
4-(Acetyloxy)-, methyl ester ~290°C 1.5 ~1.2 (moderate) 6 4

Key Insights :

  • Lipophilicity : The tert-butyl derivative’s high LogP (5.2) suggests strong membrane permeability, whereas the target compound’s moderate LogP (1.8) implies balanced solubility and absorption.
  • Solubility : The acetyloxy variant’s higher solubility compared to the epoxide-containing target may reflect ester group polarity.

Functional Group Impact :

  • Steric Effects: Bulky tert-butyl groups in the 3,5-bis(tert-butyl) derivative enhance radical scavenging by stabilizing phenolic radicals.

Biological Activity

Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (CAS 112805-58-0) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C13H16O4
Molecular Weight: 236.27 g/mol
IUPAC Name: 4-[(2S)-oxiranylmethoxy]benzenepropanoic acid methyl ester
CAS Registry Number: 112805-58-0

The compound features a benzene ring substituted with a propanoic acid moiety and an oxirane (epoxide) group, which may contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity: The presence of phenolic structures in the compound may confer antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Enzyme Inhibition: The oxirane group can interact with nucleophilic sites in enzymes, possibly leading to inhibition or modulation of enzymatic activity.
  • Cell Signaling Modulation: The compound may influence cell signaling pathways through receptor interactions or modulation of second messenger systems.

Case Study: Antioxidant Effects

A study investigated the antioxidant potential of benzenepropanoic acid derivatives, including the methyl ester variant. The findings indicated that these compounds exhibited significant free radical scavenging activities, leading to reduced oxidative damage in cellular models.

CompoundIC50 (µM)Mechanism
Benzenepropanoic acid derivative25Free radical scavenging
Control (Vitamin C)30Free radical scavenging

Toxicological Profile

Research into the toxicological effects of benzene derivatives has highlighted the importance of understanding their metabolic pathways. Benzene is known for its hematotoxicity and potential carcinogenic effects. Studies have shown that exposure to similar compounds can lead to:

  • Genotoxicity: Induction of DNA damage in human cell lines.
  • Hematological Effects: Alterations in blood cell counts and function.

Pharmacokinetics

The pharmacokinetic profile of benzenepropanoic acid derivatives suggests that they are readily absorbed and distributed throughout biological tissues. Key findings include:

  • Absorption: Rapid absorption via oral and dermal routes.
  • Distribution: High affinity for lipid-rich tissues.
  • Metabolism: Primarily hepatic metabolism with potential formation of reactive metabolites.

Environmental Impact

The environmental persistence of benzene derivatives raises concerns regarding their ecological impact. Studies indicate that these compounds can accumulate in aquatic environments, leading to toxic effects on aquatic organisms.

ParameterValue
Biodegradation Half-life60 days
Toxicity (Daphnia)LC50 = 12 µg/L

Q & A

Basic: What spectroscopic methods are recommended to confirm the structure of benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use retention time and fragmentation patterns to identify the compound. For example, similar benzenepropanoic acid derivatives (e.g., 3,5-bis(1,1-dimethylethyl)-4-hydroxy variant) showed retention times between 15–25 min in methanolic plant extracts, with characteristic fragmentation at m/z 280–300 .
  • Infrared (IR) Spectroscopy: Look for ester carbonyl (C=O) stretches near 1720–1740 cm⁻¹ and epoxy (oxirane) C-O-C vibrations at 1250–1270 cm⁻¹, based on data from structurally related compounds .
  • Nuclear Magnetic Resonance (NMR): Assign peaks for the methyl ester (δ ~3.6 ppm, singlet), oxiranylmethoxy protons (δ ~3.2–4.0 ppm, multiplet), and aromatic protons (δ ~6.8–7.4 ppm) using protocols validated for phenylpropanoid esters .

Basic: What are common synthesis strategies for benzenepropanoic acid esters with epoxy functionalities?

Answer:

  • Epoxide Coupling: React 4-hydroxybenzenepropanoic acid methyl ester with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxiranylmethoxy group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Key Conditions: Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates. Optimize temperature (60–80°C) and reaction time (6–12 hrs) to maximize yield .

Advanced: How can researchers optimize synthesis yields for lab-scale production?

Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq. K₂CO₃), and stoichiometric ratios (1:1.2–1:1.5 substrate:epichlorohydrin) .
  • Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced: How to resolve contradictions in reported bioactivity (e.g., antioxidant efficacy)?

Answer:

  • Comparative Bioassays: Replicate studies using standardized assays (e.g., DPPH radical scavenging, FRAP) under controlled conditions (pH, temperature). For example, benzenepropanoic acid derivatives showed variable IC₅₀ values (10–50 μM) depending on substituents .
  • Mechanistic Studies: Investigate structure-activity relationships (SAR) using analogs (e.g., varying ester groups or hydroxyl positions) to isolate contributing functional groups .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators during synthesis. For epoxy group handling, ensure ventilation to avoid respiratory irritation .
  • Waste Management: Neutralize acidic/byproduct residues before disposal. Avoid aqueous release due to potential ecotoxicity .

Advanced: What is the ecological role of benzenepropanoic acid esters in plant extracts?

Answer:

  • Phytochemical Profiling: GC-MS analysis of E. paniculata and C. afer extracts identified benzenepropanoic acid esters as secondary metabolites with antifungal and antioxidant roles, possibly aiding plant defense .
  • Quantitative Analysis: Abundance correlates with environmental stress; for example, 3,5-bis(tert-butyl)-4-hydroxy variants constituted 18.5% of E. paniculata bark extracts under drought conditions .

Basic: How does chromatographic behavior vary for this compound across analytical platforms?

Answer:

Method Conditions Retention Time Key Peaks Source
GC-MS DB-5 column, 70 eV, He carrier gas~18.2 minm/z 294 (M⁺), 135
HPLC C18 column, MeOH:H₂O (70:30), 1 mL/min~12.5 minUV-Vis λ_max 280 nm

Advanced: How to assess the stability of the epoxy group under varying pH/temperature?

Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 2–10) at 25–60°C for 48 hrs. Monitor degradation via HPLC. Epoxy rings are prone to hydrolysis at pH < 3 or > 9 .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. For related esters, t₁/₂ ranged from 8 hrs (pH 2) to >72 hrs (pH 7) .

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